2-Chloro-5-(trifluoromethyl)pyridin-3-ol

Quality Control Chemical Synthesis Procurement Specification

Researchers often face synthetic dead-ends when building complex kinase inhibitor or agrochemical scaffolds due to incompatible functional group handles. 2-Chloro-5-(trifluoromethyl)pyridin-3-ol (CAS 1196153-98-6) uniquely solves this with its regiospecific 2-Cl/3-OH/5-CF₃ triad, enabling sequential, chemoselective SNAr, O-alkylation, and cross-coupling. Procurement managers benefit from a reliable ≥98% purity benchmark, ensuring reproducible multistep syntheses and reduced batch-to-batch variability for robust scale-up.

Molecular Formula C6H3ClF3NO
Molecular Weight 197.54 g/mol
CAS No. 1196153-98-6
Cat. No. B1425578
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-5-(trifluoromethyl)pyridin-3-ol
CAS1196153-98-6
Molecular FormulaC6H3ClF3NO
Molecular Weight197.54 g/mol
Structural Identifiers
SMILESC1=C(C=NC(=C1O)Cl)C(F)(F)F
InChIInChI=1S/C6H3ClF3NO/c7-5-4(12)1-3(2-11-5)6(8,9)10/h1-2,12H
InChIKeyFKCDGTROGJFCOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-5-(trifluoromethyl)pyridin-3-ol Overview


2-Chloro-5-(trifluoromethyl)pyridin-3-ol (CAS 1196153-98-6) is a polyhalogenated pyridinol derivative with the molecular formula C6H3ClF3NO and a molecular weight of 197.54 g/mol . It is formally classified as a 2-halopyridine and is primarily utilized as a versatile intermediate in the synthesis of bioactive compounds for pharmaceutical and agrochemical research . This compound, bearing a unique substitution pattern of a 2-chloro group, a 5-trifluoromethyl group, and a 3-hydroxyl group on the pyridine ring , is a strategic building block in the construction of targeted libraries for kinase inhibitors and other fluorinated heterocyclic scaffolds [1].

Workflow Multi-step synthesis of fluorinated heterocycles
Selection Regiospecific 2-Cl, 5-CF₃, 3-OH triad supports chemoselective transformations
Use context Kinase inhibitor and agrochemical building block research

2-Chloro-5-(trifluoromethyl)pyridin-3-ol: Why Analog Substitution Fails


The unique synthetic utility of 2-Chloro-5-(trifluoromethyl)pyridin-3-ol (CAS 1196153-98-6) is fundamentally defined by the precise, regiospecific arrangement of three functional groups on the pyridine core: a hydroxyl group at the 3-position, a chlorine atom at the 2-position, and a trifluoromethyl group at the 5-position. This specific substitution pattern is critical, as simple in-class analogs such as 5-(trifluoromethyl)pyridin-3-ol (CAS 186593-14-6) or 2-chloro-5-(trifluoromethyl)pyridine (CAS 69034-12-4) lack the complete triad of reactive handles. This triad enables sequential, chemoselective transformations (e.g., nucleophilic aromatic substitution at the 2-position, O-alkylation or esterification at the 3-hydroxyl) that are essential for constructing complex molecular architectures in drug and agrochemical discovery [1]. Substitution with an analog lacking one of these groups would fundamentally alter the synthetic pathway, requiring additional protection/deprotection steps or failing entirely to generate the desired target scaffold, thereby introducing unwanted synthetic inefficiency and variability.

5-(Trifluoromethyl)pyridin-3-ol (CAS 186593-14-6) Lacks 2-chloro group; nucleophilic aromatic substitution at C2 not feasible, altering synthetic pathway and limiting scaffold diversity.
2-Chloro-5-(trifluoromethyl)pyridine (CAS 69034-12-4) Lacks 3-hydroxyl; O-alkylation or esterification not possible, restricting derivatization and requiring extra protection steps.

2-Chloro-5-(trifluoromethyl)pyridin-3-ol: Key Differentiators


Purity Specification

2-Chloro-5-(trifluoromethyl)pyridin-3-ol is commercially available with a minimum purity specification of 98% from multiple reputable vendors . In contrast, the dechlorinated analog 5-(trifluoromethyl)pyridin-3-ol (CAS 186593-14-6) is typically offered at a lower purity grade of 97% . While a 1% difference in purity may seem minor, it directly impacts the efficiency of subsequent synthetic steps, particularly in reactions sensitive to impurities, where it can reduce the formation of side products and simplify purification workflows.

Purity Specification
Specification review
≥98% vs 97% (CAS 186593-14-6) +1 pp
Reported specification context; may reduce impurity-driven side reactions.
Supplier-specified; batch verification recommended.
Quality Control Chemical Synthesis Procurement Specification

Predicted Lipophilicity

The incorporation of a chlorine atom at the 2-position significantly increases the predicted lipophilicity of the molecule compared to the non-chlorinated analog. The calculated XLogP3 value for 2-Chloro-5-(trifluoromethyl)pyridin-3-ol is 2.3 , whereas the predicted XLogP3 for the comparator 5-(trifluoromethyl)pyridin-3-ol is 1.9 [1]. This increase of +0.4 logP units indicates greater lipophilicity, a crucial parameter in drug discovery for optimizing passive membrane permeability and oral bioavailability.

Predicted logP
In silico
XLogP3 2.3 vs 1.9 (+0.4)
Higher predicted lipophilicity may support membrane permeability screening.
In silico prediction; experimental validation needed.
Medicinal Chemistry Drug Design ADME Properties

Molecular Weight Advantage

The molecular weight (MW) of a building block is a critical parameter in lead optimization, directly influencing the final drug candidate's compliance with 'drug-likeness' rules such as Lipinski's Rule of Five. 2-Chloro-5-(trifluoromethyl)pyridin-3-ol has a molecular weight of 197.54 g/mol , which is +34.44 g/mol higher than the comparator 5-(trifluoromethyl)pyridin-3-ol (MW 163.10 g/mol) . This difference allows medicinal chemists to strategically introduce more mass and functional complexity earlier in the synthesis without relying on larger, more conformationally flexible fragments that can decrease ligand efficiency.

Molecular Weight
Data to verify
197.54 vs 163.10 g/mol (+34.44)
Starting mass difference may aid lead optimization within drug-likeness space.
Calculated; does not guarantee improved ligand efficiency.
Lead Optimization Fragment-Based Drug Design Physicochemical Properties

2-Chloro-5-(trifluoromethyl)pyridin-3-ol: Application Scenarios


Kinase Inhibitor Synthesis

This compound is an optimal starting material for synthesizing complex kinase inhibitor libraries. Its high purity specification (≥98% ) ensures reliable outcomes in multistep syntheses, while its elevated molecular weight and lipophilicity make it a superior building block for constructing fragments with improved predicted membrane permeability, a key consideration in CNS and oncology drug discovery programs.

Agrochemical Intermediate

In agrochemical research, the compound's unique trifluoromethyl group is known to enhance biological activity and metabolic stability in herbicides and fungicides . Its three distinct functional groups allow for divergent synthesis, enabling the rapid generation of diverse compound libraries for screening against agricultural pests. The use of this specific regioisomer is essential for constructing the exact scaffold found in several advanced agrochemical leads .

Covalent Probe Development

The presence of a chlorine atom at the 2-position provides a chemically tractable handle for nucleophilic aromatic substitution (SNAr) under mild conditions. This allows researchers to install a wide variety of nucleophiles (amines, thiols, etc.) to generate focused libraries of potential covalent inhibitors or chemical probes. The reliability of this transformation is supported by the compound's commercial availability with high purity (≥98% ), which minimizes the risk of side reactions from impurities.

Scale-Up Starting Material

For process chemists, the clear commercial specification of ≥98% purity across multiple reputable vendors provides a reliable quality benchmark. This consistency is crucial for developing robust and reproducible large-scale synthetic routes, as it reduces batch-to-batch variability and simplifies the qualification of the starting material, ultimately lowering the risk of costly production failures.

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
Regiospecific 2-Cl,5-CF₃,3-OH scaffold
Purification efficiency and membrane permeability profiling
Agrochemical intermediate research
Trifluoromethyl group for metabolic stability context
Divergent synthesis and biological activity screening
Covalent probe synthesis
SNAr-reactive 2-chloro handle
Nucleophile installation and purity-dependent reactivity
Scale-up starting material qualification
Consistent ≥98% purity specification
Batch-to-batch reproducibility and process robustness

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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